REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:4]([C:15]([F:18])([F:17])[F:16])=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9]([C:13]#N)=[CH:8][CH:7]=[CH:6]2.[OH-:19].[K+].C[OH:22]>O>[CH3:1][O:2][C:3]1[C:4]([C:15]([F:18])([F:17])[F:16])=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9]([C:13]([OH:22])=[O:19])=[CH:8][CH:7]=[CH:6]2 |f:1.2|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
COC=1C(=C2C=CC=C(C2=CC1)C#N)C(F)(F)F
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
20/5
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 5-6 hours at an internal pressure of 90-100 psi
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was charged into an autoclave
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled
|
Type
|
CUSTOM
|
Details
|
to provide a 98%
|
Reaction Time |
5.5 (± 0.5) h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C(=C2C=CC=C(C2=CC1)C(=O)O)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |